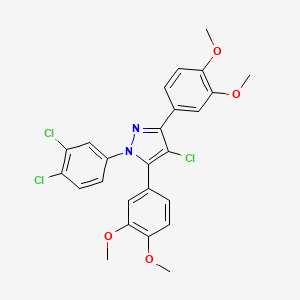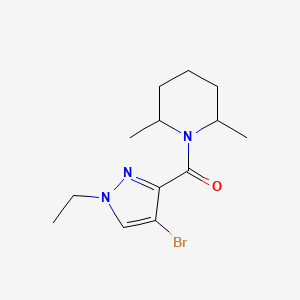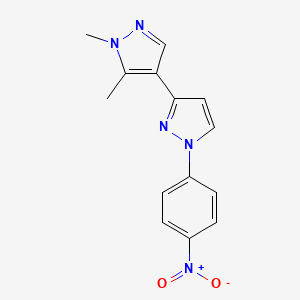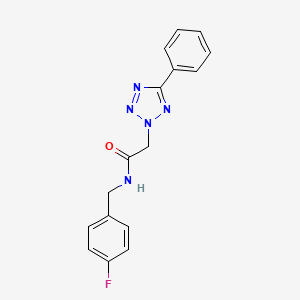![molecular formula C15H18ClN3O2 B10914330 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B10914330.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-cyclohexyl-2-furamide is a synthetic organic compound that features a pyrazole ring substituted with a chloro group and a furan ring substituted with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-cyclohexyl-2-furamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.
Coupling of the pyrazole and furan rings: The two rings can be coupled using a suitable linker, such as a methylene group, under conditions that promote nucleophilic substitution.
Introduction of the cyclohexyl group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-cyclohexyl-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the biological activity of pyrazole and furan derivatives.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-cyclohexyl-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazole-4-carboxaldehyde: Similar pyrazole structure with a chloro group.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
3(5)-Substituted pyrazoles: Exhibit similar reactivity and structural properties.
Uniqueness
5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-cyclohexyl-2-furamide is unique due to its specific combination of a chloro-substituted pyrazole ring and a cyclohexyl-substituted furan ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H18ClN3O2 |
|---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-cyclohexylfuran-2-carboxamide |
InChI |
InChI=1S/C15H18ClN3O2/c16-11-8-17-19(9-11)10-13-6-7-14(21-13)15(20)18-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20) |
InChI Key |
UPCBXNKFCQGPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide](/img/structure/B10914251.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10914266.png)
![N'-[(E)-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B10914267.png)

![N,N'-bis[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10914274.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914279.png)

![3-cyclopropyl-6-ethyl-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914290.png)

![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10914300.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914307.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10914314.png)
![Methyl 1-(2,3-dimethylphenyl)-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10914316.png)
